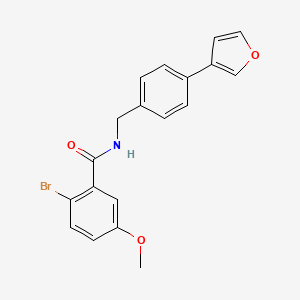

2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide involves complex organic reactions that target specific sites on the molecule to introduce functional groups. In the context of antitumor agents, the synthesis of a new class of inhibitors of tubulin polymerization based on the benzo[b]furan molecular skeleton has been reported. These compounds, with amino groups at different positions on the benzene ring, were synthesized and evaluated for their antiproliferative activity. The position of methoxy substituents on the benzene portion of the benzo[b]furan moiety was found to significantly affect the antiproliferative activity of these compounds .

Molecular Structure Analysis

The molecular structure of benzo[b]furan derivatives plays a crucial role in their biological activity. The presence of methoxy groups and the specific placement of these groups on the benzene ring influence the interaction of these molecules with biological targets such as tubulin. The introduction of an α-bromoacryloyl group to the parent amino derivatives has been shown to increase antiproliferative activity, suggesting that the molecular structure of these compounds is finely tuned to interact with specific sites on tubulin .

Chemical Reactions Analysis

The chemical reactivity of furan derivatives is influenced by the presence of substituents on the furan ring. For instance, the kinetics of bromination of 2-methoxycarbonyl derivatives of furan have been studied, showing that the rate of bromination at the α-position is significantly higher than that of other five-membered heterocyclic systems. This suggests that the furan ring in 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide would be reactive towards electrophilic substitution reactions, which could be utilized in further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide would be influenced by the functional groups present on the molecule. The presence of a bromo group suggests that the compound could participate in nucleophilic substitution reactions, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole derivatives . The methoxy group could affect the solubility and stability of the compound, while the furan ring could contribute to the compound's reactivity and interaction with biological targets.

Applications De Recherche Scientifique

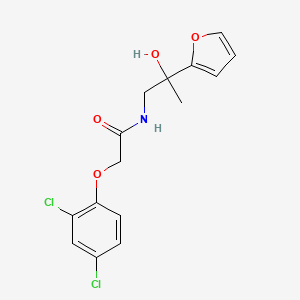

Photodynamic Therapy

- The compound has been investigated for its potential in photodynamic therapy, particularly due to its significant photosensitizing abilities, which are suitable for photocatalytic applications. These properties, including good solubility in common solvents, monomeric species, adequate and favorable fluorescence, singlet oxygen production, and photostability, make it a potential candidate for cancer treatment through photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).

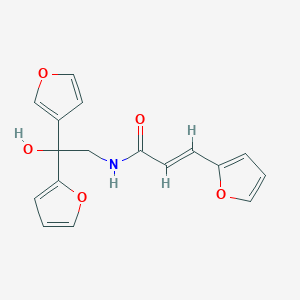

Synthesis of Natural Products

- The compound has been utilized in the synthesis of natural diarylheptanoids starting from 2-furaldehyde. This synthesis involves a series of reactions including Wittig reaction, reduction, lithiation, alkylation, acylation, deoxygenation, and deacetylation, highlighting its versatility in organic synthesis and the production of natural products (Secinti & SeÇen, 2015).

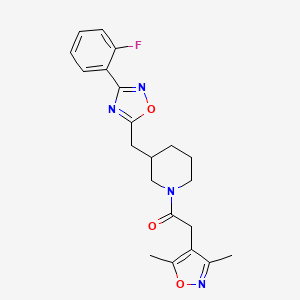

Antagonist Synthesis

- The compound has been involved in the synthesis of non-peptide CCR5 antagonists, which are significant due to their biological activity. These antagonists have been synthesized through a series of reactions, and their structure and biological activity have been characterized, showcasing the compound’s role in medicinal chemistry (Bi, 2015).

Anticancer and Antiangiogenic Activity

- A series of compounds, including 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide, have been evaluated for their antiproliferative activity against cancer cells. Selected compounds showed high in vitro and in vivo potency, binding to the colchicine site of tubulin, inducing apoptosis, and possessing potent vascular disrupting properties. This highlights the compound’s potential in anticancer and antiangiogenic therapy (Romagnoli et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3/c1-23-16-6-7-18(20)17(10-16)19(22)21-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNRMOSSYRWHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

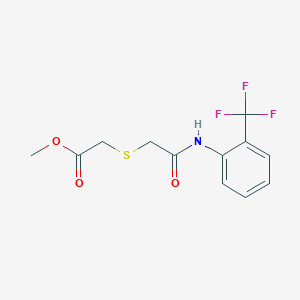

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2513997.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)